PROTAC BRD4 Degrader-23
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 Degrader-23 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) family, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
Métodos De Preparación
The synthesis of PROTAC BRD4 Degrader-23 involves several steps, including the preparation of the ligands for BRD4 and the E3 ligase, as well as the linker that connects them. The synthetic route typically starts with the synthesis of the BRD4 ligand, followed by the preparation of the E3 ligase ligand. These two ligands are then connected via a linker to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Análisis De Reacciones Químicas
PROTAC BRD4 Degrader-23 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the ligands.
Oxidation and Reduction Reactions: These reactions may be used to modify the functional groups on the ligands to enhance their binding affinity and stability.
Common reagents used in these reactions include organic solvents like methanol, catalysts like copper sulfate, and reducing agents like sodium borohydride. The major products formed from these reactions are the intermediate compounds that are eventually converted into the final PROTAC molecule .
Aplicaciones Científicas De Investigación
PROTAC BRD4 Degrader-23 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of various cancer cell lines by degrading BRD4, which is involved in the regulation of oncogenes.
Epigenetics: The compound is used to study the role of BRD4 in gene expression and chromatin remodeling.
Drug Discovery: This compound serves as a tool for developing new therapeutic agents targeting BRD4 and other BET proteins.
Cell Biology: Researchers use this compound to investigate the dynamics of protein degradation and the ubiquitin-proteasome system.
Mecanismo De Acción
PROTAC BRD4 Degrader-23 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. The compound binds to BRD4 through its ligand, while the E3 ligase ligand recruits the ligase. This proximity-induced ubiquitination marks BRD4 for degradation, effectively reducing its levels in the cell. The degradation of BRD4 disrupts its role in gene regulation, leading to the inhibition of oncogene expression and cancer cell proliferation .
Comparación Con Compuestos Similares
PROTAC BRD4 Degrader-23 is unique in its ability to selectively degrade BRD4 without affecting other BET proteins like BRD2 and BRD3. Similar compounds include:
Compound 6b: A BRD4-specific PROTAC that also targets BRD4 for degradation but has different binding affinities and degradation kinetics.
GNE-987: A PROTAC that targets BRD4 and has been modified to improve its pharmacokinetic properties.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation, offering new avenues for therapeutic development.
Propiedades
Fórmula molecular |
C62H69ClN10O10S2 |
---|---|
Peso molecular |
1213.9 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |
Clave InChI |
ZWARNFMJMJJAAR-JYAROALFSA-N |
SMILES isomérico |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
SMILES canónico |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.